4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
4-(2-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (hereafter referred to as Compound 8a) is a dihydropyrimidine (DHPM) derivative characterized by a 2-chlorophenyl substituent at position 4 and an N-phenyl carboxamide group. Its synthesis typically involves refluxing intermediates (e.g., thiourea derivatives) with aromatic amines in ethanol, yielding 69% with a melting point of 256–258°C . DHPM derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and antiparasitic effects.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWGPQFIBGWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 357.85 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted phenyl aldehydes with urea derivatives under acidic or basic conditions. The following general reaction scheme outlines the synthesis:
- Formation of the Thioxo Group : Reaction of an appropriate thioketone with an amine.
- Cyclization : The thioxo compound undergoes cyclization with a carbonyl compound to form the tetrahydropyrimidine ring.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives leads to the final carboxamide structure.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar tetrahydropyrimidine derivatives. For example, compounds in this class exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Case Study : A derivative of tetrahydropyrimidine was tested against Salmonella typhi, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown promising results in inhibiting AChE, which is crucial in treating Alzheimer’s disease. For instance, IC values for related compounds ranged from 0.63 µM to 6.28 µM, showcasing potent inhibition compared to standard drugs .
Anticancer Activity
Research indicates that tetrahydropyrimidine derivatives may possess anticancer properties:
- Mechanism of Action : The thioxo group is believed to interact with cellular targets involved in cancer proliferation pathways. In vitro studies demonstrated that certain derivatives inhibited cell growth in cancer cell lines .
Summary of Biological Activities
| Activity Type | Assessed Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to strong | |
| AChE Inhibition | IC = 0.63 - 6.28 µM | |
| Anticancer | Significant inhibition |
Pharmacological Studies
Pharmacological evaluations often include in vivo studies to assess the safety and efficacy of these compounds. Notable findings include:
- Toxicity Profiles : Toxicity assessments have shown that certain derivatives exhibit low toxicity levels in animal models, making them suitable candidates for further development.
- Bioavailability Studies : Preliminary studies indicate good absorption characteristics, which are critical for therapeutic applications.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydropyrimidines, including the compound , exhibit significant anti-inflammatory properties. A study by Kumar et al. (2004) evaluated various derivatives and found that modifications at specific positions enhanced their ability to reduce inflammation in animal models. The compounds were tested against standard drugs like diclofenac sodium, showing promising results in reducing edema induced by carrageenan in rats .
Antihypertensive Activity
Another important application is in the treatment of hypertension. Alam et al. (2010) synthesized a series of pyrimidine carboxamides and assessed their antihypertensive effects using a tail-cuff method to measure blood pressure. The study revealed that certain substitutions on the phenyl ring significantly enhanced antihypertensive activity compared to standard drugs like nifedipine .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds were evaluated by Khanage et al. (2010), who found that specific derivatives exhibited efficacy against seizures induced by electrical stimulation in mice. The study highlighted the importance of substituents on the phenyl ring for enhancing anticonvulsant activity .
Antiviral Activity
Recent findings suggest that pyrimidine derivatives can serve as effective antiviral agents. Some compounds have shown effectiveness against viruses such as Zika and Dengue, with low cytotoxicity profiles. These findings indicate potential for developing antiviral therapies based on the tetrahydropyrimidine scaffold .
Summary of Biological Activities
| Activity | Study Reference | Key Findings |
|---|---|---|
| Anti-inflammatory | Kumar et al., 2004 | Effective in reducing carrageenan-induced edema; superior to diclofenac |
| Antihypertensive | Alam et al., 2010 | Significant blood pressure reduction; structure-activity relationship identified |
| Anticonvulsant | Khanage et al., 2010 | Efficacy demonstrated in seizure models; structure modification enhances activity |
| Antiviral | Recent Studies | Effective against Zika and Dengue; low toxicity observed |
Chemical Reactions Analysis
Thioxo Group Reactivity
-
Oxidation : The C=S group oxidizes to C=O under mild conditions (e.g., H₂O₂/CH₃COOH), forming 2-oxo derivatives .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form thioether derivatives.
Carboxamide Modifications
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide hydrolyzes to carboxylic acid .
-
N-Substitution : Reacts with amines (e.g., aniline) via nucleophilic acyl substitution to form secondary amides .
Chlorophenyl Reactivity
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Nucleophilic Aromatic Substitution : The 2-chlorophenyl group undergoes substitution with amines or alkoxides at elevated temperatures (e.g., 120°C, DMF) .
-
Cross-Coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene) .
Efficiency of Catalysts
| Catalyst | Reaction Time | Yield Improvement | Selectivity |
|---|---|---|---|
| La(OTf)₃ | 2–3 hours | 15–20% higher vs. HCl | >95% |
| PTSA | 4–6 hours | Moderate (72–89%) | 85–90% |
| DIPEAc (ionic liquid) | 1.5 hours | High (82–90%) | Reusable for 3 cycles |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the phenyl ring and the carboxamide nitrogen significantly influence physical properties such as melting points and synthetic yields. Key analogs include:
Table 1: Physical Properties of Selected DHPM Derivatives
- Positional Isomerism: Replacing the 2-chlorophenyl group in 8a with a bulkier 2-chloroquinolin-3-yl group (as in 7b) increases the melting point (260–262°C vs. 256–258°C), likely due to enhanced molecular rigidity and π-π stacking .
- N-Aryl Modifications : Substituting N-phenyl with N-p-tolyl (as in 8b ) reduces both yield (60% vs. 69%) and melting point (245–247°C vs. 256–258°C), suggesting steric hindrance and reduced crystallinity .
Structural and Electronic Considerations
- In contrast, 3-methoxyphenyl derivatives (e.g., ) may exhibit reduced reactivity due to electron-donating methoxy groups.
- Steric Effects : Ortho-substituents (as in 8a ) create steric hindrance, possibly limiting binding to flat enzymatic pockets compared to para-substituted analogs like 8b .
Q & A
Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via tandem reactions involving Knoevenagel condensation , Michael addition , and intramolecular cyclization , as demonstrated for structurally analogous tetrahydropyrimidine derivatives . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
- Catalyst use : Acidic or basic catalysts (e.g., piperidine) accelerate cyclization.
- Temperature control : Maintain 80–100°C to balance reaction rate and by-product formation.
For optimization, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation .
Basic: What spectroscopic and crystallographic techniques confirm its structure?
Methodological Answer:
-
Single-crystal X-ray diffraction (XRD) : Resolves 3D conformation and substituent orientation. Example parameters from analogous studies:
Technique R Factor wR Factor Temperature (K) Reference XRD 0.044 0.117 294 XRD 0.050 0.151 291 -
NMR Spectroscopy : H/C NMR identifies substituent electronic environments (e.g., thioxo group at δ ~160 ppm for C).
-
IR Spectroscopy : Confirms thioamide (C=S) stretch at ~1200–1250 cm.
Advanced: How can computational chemistry guide the design of novel derivatives?
Methodological Answer:
- Reaction path prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model reaction intermediates and transition states .
- Electronic effects analysis : Density Functional Theory (DFT) calculates substituent effects (e.g., chlorophenyl’s electron-withdrawing impact on cyclization) .
- Molecular docking : Predict bioactivity by simulating interactions with target proteins (e.g., enzymes inhibited by thioxo-pyrimidines).
Advanced: How to resolve discrepancies between computational predictions and experimental outcomes?
Methodological Answer:
- Feedback-loop design : Feed experimental data (e.g., XRD bond lengths) back into computational models to refine force fields or reaction coordinates .
- Multi-technique validation : Cross-validate computational results with XRD, NMR, and mass spectrometry to identify systematic errors.
Basic: What purification strategies mitigate by-product formation?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers.
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility differences.
- HPLC : Apply reverse-phase columns for high-purity isolation of polar derivatives.
Advanced: What challenges arise in regioselective functionalization of the tetrahydropyrimidine core?
Methodological Answer:
- Steric hindrance : Bulky substituents (e.g., 2-chlorophenyl) direct alkylation to the sulfur atom, as observed in thioether formation .
- Electronic tuning : Electron-deficient cores favor nucleophilic attack at the C=S group. Use protecting groups (e.g., Boc) to mask reactive sites.
Basic: How does solvent choice impact reaction efficiency?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in cyclization steps.
- Protic solvents (ethanol, methanol) enhance solubility of aromatic intermediates but may slow reaction kinetics.
Advanced: How to resolve conflicting XRD and NMR data for substituent orientation?
Methodological Answer:
- Dynamic NMR : Detect conformational exchange in solution (e.g., ring puckering) that XRD static structures may miss.
- Complementary XRD/NMR refinement : Use software like JANA or CrysAlisPro to model disorder or dynamic effects observed in XRD data .
Basic: What stability considerations are critical during storage?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the thioxo group.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide moiety.
Advanced: How do substituent electronic effects influence reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
